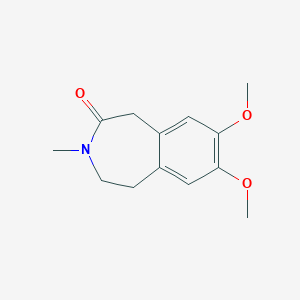![molecular formula C24H23N3S B492603 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 560997-06-0](/img/structure/B492603.png)
4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thienopyrimidine core, which is fused with a piperidine ring substituted with a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the benzyl group. The key steps include:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thienopyrimidine core. This step may involve the use of polar aprotic solvents and controlled reaction conditions to ensure high yield and purity.
Benzylation: The final step involves the benzylation of the piperidine ring, which can be achieved through a Friedel-Crafts alkylation reaction. This step typically requires the use of benzyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion in biological systems. This information is crucial for optimizing its therapeutic efficacy and safety.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other molecular interactions. Its ability to modulate specific biochemical pathways makes it a valuable tool for elucidating cellular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of advanced materials, catalysts, and chemical sensors.
作用機序
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific cellular responses. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as a receptor agonist/antagonist by interacting with receptor binding sites and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A structurally related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
Pyrimidine Derivatives: Various pyrimidine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, are studied for their therapeutic potential in treating diseases like Alzheimer’s.
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core are known for their anti-inflammatory and anticancer activities.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of a thienopyrimidine core with a benzyl-substituted piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various research applications. Its ability to interact with multiple molecular targets and modulate diverse biochemical pathways highlights its potential as a multifunctional therapeutic agent.
特性
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-3-7-18(8-4-1)15-19-11-13-27(14-12-19)23-22-21(20-9-5-2-6-10-20)16-28-24(22)26-17-25-23/h1-10,16-17,19H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZPFYSPXWUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)
![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)
![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)


![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)

![6-chloro-4',4'-dimethyl-7-hydroxy-1',3',5',6'-tetrahydro-4-thien-2-ylspiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492539.png)
![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)
![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)


